2-Butyl-5-ethylsulfonyl-1,3-benzoxazole 2-Butyl-5-ethylsulfonyl-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 866142-96-3
VCID: VC4224932
InChI: InChI=1S/C13H17NO3S/c1-3-5-6-13-14-11-9-10(18(15,16)4-2)7-8-12(11)17-13/h7-9H,3-6H2,1-2H3
SMILES: CCCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC
Molecular Formula: C13H17NO3S
Molecular Weight: 267.34

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole

CAS No.: 866142-96-3

Cat. No.: VC4224932

Molecular Formula: C13H17NO3S

Molecular Weight: 267.34

* For research use only. Not for human or veterinary use.

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole - 866142-96-3

Specification

CAS No. 866142-96-3
Molecular Formula C13H17NO3S
Molecular Weight 267.34
IUPAC Name 2-butyl-5-ethylsulfonyl-1,3-benzoxazole
Standard InChI InChI=1S/C13H17NO3S/c1-3-5-6-13-14-11-9-10(18(15,16)4-2)7-8-12(11)17-13/h7-9H,3-6H2,1-2H3
Standard InChI Key XXFBCUPTQBQERM-UHFFFAOYSA-N
SMILES CCCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole features a benzoxazole core—a fused bicyclic system comprising a benzene ring condensed with an oxazole moiety. The oxazole ring contains nitrogen and oxygen atoms at positions 1 and 3, respectively, while the benzene ring is substituted at positions 2 and 5 with a butyl group (-C4H9) and an ethylsulfonyl group (-SO2C2H5). The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the butyl chain contributes to hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H17NO3S
Molecular Weight267.34 g/mol
IUPAC Name2-butyl-5-ethylsulfonyl-1,3-benzoxazole
CAS Registry Number866142-96-3
Topological Polar Surface Area72.9 Ų

Synthetic Pathways and Optimization

Conventional Synthesis

The synthesis of 2-butyl-5-ethylsulfonyl-1,3-benzoxazole typically involves a two-step process:

  • Formation of the Benzoxazole Core: Cyclocondensation of 2,4-diaminophenol with 4-tert-butylbenzoic acid under acidic conditions (e.g., polyphosphoric acid, PPA) yields 5-amino-2-(4-tert-butylphenyl)benzoxazole .

  • Sulfonylation: Reaction of the intermediate with ethylsulfonyl chloride introduces the ethylsulfonyl group at position 5. This step often employs dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl byproducts .

Challenges and Modifications

  • Yield Optimization: Early synthetic routes reported yields below 50% due to side reactions at the oxazole nitrogen. Recent advances using microwave-assisted synthesis have improved yields to 68–72% while reducing reaction times .

  • Regioselectivity: Competing sulfonylation at position 6 is mitigated by steric hindrance from the butyl group, favoring substitution at position 5.

Biological Activities and Mechanisms

Antimicrobial Properties

2-Butyl-5-ethylsulfonyl-1,3-benzoxazole exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 µg/mL) and fungi (e.g., Candida albicans, MIC = 128 µg/mL) . Its efficacy against methicillin-resistant S. aureus (MRSA) is attributed to sulfonyl group interactions with penicillin-binding proteins, disrupting cell wall synthesis .

Anti-Inflammatory Effects

The compound reduces prostaglandin E2 synthesis by 62% in carrageenan-induced rat paw edema models, outperforming ibuprofen at equivalent doses . This activity is linked to cyclooxygenase-2 (COX-2) inhibition via sulfonyl group coordination to the enzyme’s heme center .

Comparative Analysis with Analogues

Substituent Effects on Activity

CompoundSubstituentsMIC (µg/mL)IC50 (µM)
2-Butyl-5-ethylsulfonyl-SO2C2H5, -C4H9643.2
2-Cyclohexyl-5-nitro-NO2, -C6H11322.1
2-Phenyl-5-methylsulfonyl-SO2CH3, -C6H51287.8

Key Observations:

  • Nitro groups enhance antimicrobial potency but increase cytotoxicity .

  • Bulky alkyl chains (e.g., cyclohexyl) improve membrane permeability but reduce solubility .

Future Directions and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility (from 0.12 mg/mL to 2.4 mg/mL) and prolongs half-life from 2.1 to 8.7 hours in rat plasma .

Hybrid Molecules

Conjugation with piperazine fragments yields derivatives with dual COX-2/VEGFR-2 inhibition, showing synergistic effects in colorectal adenocarcinoma models .

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (-9.2 kcal/mol) to EGFR kinase, positioning the compound as a candidate for non-small cell lung cancer therapy .

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